Pyrenedecanoic acid

Description

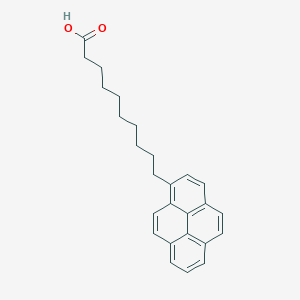

Structure

2D Structure

Propriétés

IUPAC Name |

10-pyren-1-yldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O2/c27-24(28)12-7-5-3-1-2-4-6-9-19-13-14-22-16-15-20-10-8-11-21-17-18-23(19)26(22)25(20)21/h8,10-11,13-18H,1-7,9,12H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMKEUIWMFJVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208920 | |

| Record name | Pyrenedecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60177-21-1 | |

| Record name | Pyrenedecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060177211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenedecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Methodologies Employing 1 Pyrenedecanoic Acid

Fluorescence Spectroscopy Techniques for Membrane and Cellular Studies

1-Pyrenedecanoic acid, a fluorescent fatty acid analog, has proven to be a valuable tool in the investigation of membrane and cellular biophysics. abcam.com Its unique spectral properties, particularly its ability to form excited-state dimers (excimers), allow for the detailed study of molecular dynamics within lipid bilayers. nih.gov

Excimer Formation Kinetics in Lipid Bilayer Systems

The formation of excimers, which are dimers of a molecule that are stable only in the excited state, is a key feature of pyrene-based probes like 1-pyrenedecanoic acid. nih.gov When a pyrene (B120774) molecule in its excited state encounters another in the ground state, they can form an excimer which then emits light at a longer wavelength (around 470 nm) compared to the monomer emission (around 380-420 nm). researchgate.netthermofisher.com The rate of this excimer formation is dependent on both the concentration of the probe and its lateral diffusion within the membrane. researchgate.net This principle allows researchers to probe the fluidity and lateral organization of lipid bilayers. nih.govresearchgate.net

The ratio of excimer to monomer (E/M) fluorescence intensity is a sensitive indicator of membrane fluidity. researchgate.net An increase in this ratio suggests a higher rate of diffusion and thus a more fluid membrane environment. This technique has been used to study the self-diffusion of lipids in bilayer systems, providing insights into the motional properties of membranes. arxiv.org The kinetics of excimer formation can reveal information about molecular exchange between lipid bilayers, with studies showing that molecules like 1-pyrenedecanoic acid can exchange between vesicles on a timescale of seconds. nih.gov

Key findings from studies on excimer formation kinetics using 1-pyrenedecanoic acid and related pyrene probes are summarized in the table below.

| Parameter Studied | System | Key Finding | Reference(s) |

| Lipid Self-Diffusion | Lipid Bilayers | The rate of excimer formation can be used to calculate the lipid self-diffusion coefficient. | researchgate.netarxiv.org |

| Membrane Fluidity | Artificial and Natural Membranes | The excimer-to-monomer fluorescence ratio (E/M) is a sensitive measure of membrane fluidity. | nih.govresearchgate.net |

| Molecular Exchange Kinetics | Dipalmitoyl Phosphatidylcholine Vesicles | 1-Pyrenedecanoic acid exhibits rapid exchange between vesicles, with half-life times in the order of seconds. | nih.gov |

| Effect of Cholesterol | Dipalmitoyl Phosphatidylcholine Vesicles | The addition of cholesterol significantly reduces the rate of molecular exchange between bilayers. | nih.gov |

| Phase Separation | Lipid Membranes | Changes in fluidity and the solubility of pyrene probes can be used to examine phase separation phenomena. | nih.govresearchgate.net |

Fluorescence Resonance Energy Transfer (FRET) Applications in Lipid-Protein Interactions

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions over distances of 10 to 100 Å. nih.gov In the context of lipid-protein interactions, FRET can be used to measure the binding of lipids to proteins and to quantify the enrichment of specific lipids in the vicinity of a membrane protein. nih.gov

While direct FRET applications specifically detailing 1-pyrenedecanoic acid are not extensively covered in the provided search results, the principles of FRET using fluorescent lipid analogs are well-established. Typically, a donor fluorophore is attached to a protein (often an intrinsic tryptophan residue), and an acceptor fluorophore, which could be a pyrene-labeled lipid like 1-pyrenedecanoic acid, is incorporated into the membrane. researchgate.netnih.gov The efficiency of energy transfer from the donor to the acceptor provides information about their proximity. nih.gov This allows for the quantification of protein-lipid selectivity and the study of how membrane proteins organize their local lipid environment. nih.gov

Commonly used fluorophores in protein-lipid FRET studies are listed in the table below.

| Fluorophore Type | Example(s) | Role in FRET | Reference(s) |

| Intrinsic Protein Fluorophore | Tryptophan | Donor | nih.gov |

| Labeled Lipid Fluorophore | Dansyl-PE, Rhodamine-PE | Acceptor | researchgate.net |

| Labeled Lipid Fluorophore | NBD-labeled lipids | Donor or Acceptor | researchgate.net |

Time-Resolved Fluorescence for Dynamic Molecular Processes

Time-resolved fluorescence spectroscopy provides detailed information about the dynamic processes occurring in biological systems by measuring the decay of fluorescence intensity over time after excitation with a short pulse of light. nih.govnih.gov The long excited-state lifetime of pyrene derivatives makes them particularly suitable for these studies. researchgate.netthermofisher.com

For 1-pyrenedecanoic acid and other pyrene-labeled lipids, time-resolved fluorescence can be used to study the dynamics of excimer formation, providing a more detailed picture of lateral diffusion and membrane organization than steady-state measurements alone. researchgate.net These techniques can also probe the reorientation dynamics and rotational diffusion of molecules within the membrane, offering insights into the micro-viscosity and molecular constraints of the lipid environment. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive and robust method for the separation and quantification of fluorescently labeled molecules, including 1-pyrenedecanoic acid and its metabolites. nih.govnih.gov This technique offers significant advantages in sensitivity compared to other detection methods like UV absorbance. shimadzu.co.kr

Quantification of Enzymatic Reaction Products

A primary application of HPLC with fluorescence detection in the context of 1-pyrenedecanoic acid is the quantification of products from enzymatic reactions. nih.govnih.gov For instance, it is used to measure the activity of fatty aldehyde dehydrogenase (FALDH) by quantifying the formation of 1-pyrenedecanoic acid from its precursor, pyrenedecanal (B8019038). nih.govnih.gov This method is sensitive enough to detect nanomolar concentrations of the product from small amounts of cellular or tissue protein. nih.gov

Similarly, the activity of glyceryl ether monooxygenase can be assayed by measuring the production of 1-pyrenedecanoic acid from the substrate 1-O-pyrenedecyl-sn-glycerol. nih.gov The high sensitivity of fluorescence detection allows for the detection of product at nanomolar levels. nih.gov

The table below summarizes HPLC conditions used for the quantification of 1-pyrenedecanoic acid in enzymatic assays.

| Enzyme Assayed | Substrate | HPLC Column | Mobile Phase | Detection Wavelengths (Ex/Em) | Reference(s) |

| Fatty Aldehyde Dehydrogenase | Pyrenedecanal | Zorbax XDB-C8 | Gradient of methanol (B129727) in potassium phosphate (B84403) buffer | 340 nm / 400 nm | nih.govnih.gov |

| Glyceryl Ether Monooxygenase | 1-O-pyrenedecyl-sn-glycerol | Not specified | Gradient of methanol | 340 nm / 400 nm | nih.gov |

Separation and Analysis of Metabolic Intermediates

HPLC with fluorescence detection is also a powerful tool for studying the metabolism of fatty acids and other lipids in living cells. nih.govresearchgate.net By incubating cells with 1-pyrenedecanoic acid or its precursors, researchers can track the fate of these molecules and identify various metabolic intermediates. nih.gov

For example, studies have used this technique to follow the metabolism of pyrene-labeled fatty aldehydes, alcohols, and alkylglycerols in cultured fibroblasts. nih.gov The method allows for the separation and quantification of the initial substrate and its various metabolites, providing a detailed picture of the metabolic pathways involved. nih.govresearchgate.net The detection limit for 1-pyrenedecanoic acid in these systems can be as low as 10 femtomoles. nih.gov

The separation of a wide range of lipid classes, from non-polar to polar, can be achieved using HPLC with a ternary solvent system and a silica (B1680970) column. nih.gov This allows for the comprehensive analysis of acylated lipids containing pyrene fatty acids. nih.gov

Investigations into Membrane Biophysics and Dynamics Utilizing 1 Pyrenedecanoic Acid

Characterization of Membrane Fluidity and Order Parameters

This ratiometric analysis provides a quantitative method to assess the order and dynamics of the lipid bilayer. researchgate.net For instance, an increase in the Ie/Im ratio suggests a more disordered, fluid membrane state where lipid molecules have greater freedom of movement. Conversely, a decrease in this ratio points to a more ordered, gel-like state with restricted lipid mobility. This technique has been widely applied to study various membrane systems, from artificial liposomes to complex biological membranes like those of erythrocytes and leukocytes. nih.govnih.govnih.gov

Influence of Temperature and Pressure on Membrane Fluidity

Temperature is a key physical parameter that modulates membrane fluidity. wikipedia.orglibretexts.org As temperature increases, lipid molecules gain thermal energy, leading to more rapid and random movements, which in turn increases membrane fluidity. wikipedia.org This phenomenon can be quantitatively monitored using 1-pyrenedecanoic acid. Studies have shown that the excimer-to-monomer (E/M) fluorescence ratio of PDA in membranes, such as in Swiss 3T3 fibroblasts, increases with rising temperature, reflecting the expected increase in membrane fluidity. researchgate.net

Conversely, an increase in pressure tends to decrease membrane fluidity by forcing lipids into a more ordered and tightly packed arrangement. While the provided search results focus more on temperature, the principles of using PDA to measure changes in lipid packing and mobility are equally applicable to studies investigating the effects of pressure on membrane dynamics.

Correlation of Membrane Fluidity with Protein Functionality

Membrane fluidity is not merely a physical property but a crucial regulator of the function of membrane-associated proteins. nih.gov The mobility and conformational changes of membrane proteins are often dependent on the physical state of the surrounding lipid bilayer. nih.gov 1-Pyrenedecanoic acid has been instrumental in establishing direct correlations between membrane fluidity and the activity of various membrane proteins.

A notable example is the relationship between membrane fluidity and the functionality of the adenylate cyclase system. nih.gov Studies utilizing PDA have demonstrated that changes in membrane fluidity, as measured by the excimer formation rate, directly correlate with the enzymatic activity of this system. nih.gov Similarly, the function of membrane receptors can be influenced by the fluidity of the lipid environment. Alterations in membrane fluidity have been shown to affect the number, affinity, and lateral mobility of receptors, which in turn regulates cellular processes like migration and phagocytosis. nih.gov In polymorphonuclear leukocytes, a strong linear correlation (R² = 0.96) was found between membrane fluidity measured by PDA and the cellular response to fluid shear stress, highlighting the critical role of membrane physical state in mechanosensing. nih.gov

Elucidation of Lipid Mobility within Bilayers

Beyond providing a general measure of fluidity, 1-pyrenedecanoic acid allows for the detailed quantification of lipid movement within the bilayer. This includes both lateral diffusion, the movement of lipids within the plane of the membrane, and transversal mobility, the movement of lipids between the two leaflets of the bilayer. nih.govresearchgate.net

Lateral Diffusion Coefficient Determination

The random walk of PDA molecules within the lipid matrix is characterized by their jump frequency. For instance, in erythrocyte membranes at 35°C, a jump frequency of 1.6 x 10⁸ s⁻¹ was determined. nih.gov In vesicles prepared from erythrocyte lipid extracts, the mobility was slightly lower, with jump frequencies ranging from 0.8 x 10⁸ s⁻¹ to 1.5 x 10⁸ s⁻¹ at the same temperature. nih.gov These values are comparable to those obtained in other model membrane systems. nih.gov

Below is a table summarizing representative lateral diffusion coefficients determined using pyrene-based probes in different membrane systems.

| Membrane System | Probe | Temperature (°C) | Lateral Diffusion Coefficient (D) (cm²/s) |

| Erythrocyte Membrane | 1-Pyrenedecanoic Acid | 35 | - (Jump frequency = 1.6 x 10⁸ s⁻¹) |

| Erythrocyte Lipid Extract Vesicles | 1-Pyrenedecanoic Acid | 35 | - (Jump frequency = 0.8-1.5 x 10⁸ s⁻¹) |

| 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 1-palmitoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine | >24 | ~1 x 10⁻⁷ |

Transversal Mobility and Lipid Exchange Processes

Transversal mobility, or "flip-flop," is the process by which a lipid molecule moves from one leaflet of the bilayer to the other. This is a significantly slower process than lateral diffusion. The excimer formation technique using pyrene-labeled lipids, including analogs of PDA, is also a valuable tool for studying this phenomenon. nih.govresearchgate.net The methodology often involves mixing vesicles containing a pyrene-labeled lipid with unlabeled vesicles and monitoring the change in excimer fluorescence over time as the probes redistribute. researchgate.net

Studies on erythrocyte ghosts using a pyrene-labeled phosphatidylcholine revealed a two-phase exchange process. A rapid transfer of the probe between the outer layers of different cells occurred with a half-life of 1.6 minutes at 37°C. nih.gov This was followed by a much slower flip-flop process between the inner and outer leaflets of a single erythrocyte ghost, with a half-life of 100 minutes at the same temperature. nih.gov In contrast, small molecules like free 1-pyrenedecanoic acid are thought to equilibrate very rapidly across a single bilayer. researchgate.net

Analysis of Lipid-Protein Interactions and Membrane Microdomains

The distribution and dynamics of lipids in biological membranes are not uniform. The presence of integral and peripheral membrane proteins can significantly influence the behavior of neighboring lipid molecules, leading to the formation of distinct lipid environments or microdomains. nih.govunivr.it 1-Pyrenedecanoic acid and its derivatives are sensitive probes for investigating these lipid-protein interactions and the resulting membrane organization. nih.govresearchgate.net

Lipids in the immediate vicinity of a protein, often referred to as the boundary or annular lipids, can exhibit different dynamic properties compared to the bulk lipids of the bilayer. nih.gov Because the solubility and mobility of pyrene (B120774) probes can differ in these distinct membrane regions, the excimer formation technique can be used to study these phenomena. nih.govresearchgate.net For example, changes in the excimer-to-monomer ratio in the presence of a protein can indicate alterations in the fluidity of the lipid environment induced by the protein.

Furthermore, pyrene-labeled lipids have been employed to investigate the preferential association of certain lipids with membrane proteins. For instance, studies with pyrene-labeled phosphoinositides and the band 3 protein in dioleoylphosphatidylcholine vesicles indicated that phosphoinositides are preferentially located adjacent to the protein. nih.gov This non-random distribution, driven by specific lipid-protein attractions, is thought to have significant implications for cellular signaling processes. nih.gov The formation of such protein-stabilized microdomains is a key area of research where probes like 1-pyrenedecanoic acid continue to provide valuable insights. d-nb.info

Applications in Cellular Lipid Metabolism and Pathophysiology Research

Tracking Cellular Uptake and Intracellular Lipid Trafficking of 1-Pyrenedecanoic Acid

The ability of 1-pyrenedecanoic acid to be taken up and processed by cells provides a dynamic window into lipid transport and storage mechanisms. Researchers utilize it to visualize and measure the incorporation of fatty acids into cellular structures and to investigate defects in these pathways associated with disease.

Studies have demonstrated that when cultured cells are exposed to 1-pyrenedecanoic acid, it is readily taken up and incorporated into various cellular lipids, including neutral lipids and phospholipids (B1166683). nih.gov The amount of fluorescent lipid synthesized by the cells is generally proportional to the concentration of 1-pyrenedecanoic acid in the culture medium. nih.govnih.gov

This property has been exploited to compare lipid metabolism in different cell types and disease states. For instance, in studies involving human bladder carcinoma cells, 1-pyrenedecanoic acid uptake was visualized by fluorescence microscopy, showing its incorporation into the cells' neutral and phospholipids. nih.gov Similarly, when used with human monocytic U937 cells, the compound effectively labeled cytoplasmic lipid bodies, which are key organelles for lipid storage. ashpublications.org

Research on multisystemic lipid storage myopathy (MLSM), a rare genetic disorder, has particularly benefited from this tool. While the initial uptake of 1-pyrenedecanoic acid is not significantly different between fibroblasts from healthy controls and patients with MLSM, the subsequent metabolic processing and storage are markedly different, allowing for detailed investigation of the disease's cellular basis. nih.govnih.gov

Flow cytometry, a technique for analyzing the characteristics of individual cells within a population, can be combined with 1-pyrenedecanoic acid to quantify its uptake across diverse cell types. This method allows for rapid and precise measurement of fluorescence in thousands of cells, providing a distribution of uptake within a cell population. nih.gov

A key study using a related compound, 12-(1-pyrene) dodecanoic acid (P12), demonstrated that human peripheral blood cells exhibit widely different capacities for its uptake. nih.govmssm.edu This differential uptake provides a basis for distinguishing between cell types and has been proposed as an additional parameter for differential cell counting. nih.govmssm.edu The ability to use flow cytometry to "gate" or electronically isolate specific cell populations means that the uptake rate can be measured for each cell type even in a mixed sample, avoiding the need for complex physical separation procedures. nih.gov This technique has also been used to measure membrane fluidity in acute myeloid leukemia cells. haematologica.org

Table 1: Flow Cytofluorometric Analysis of Pyrene-Fatty Acid Uptake in Human Blood Cells

| Cell Type | Relative Uptake of Pyrene-Dodecanoic Acid | Key Finding | Reference |

|---|---|---|---|

| Polymorphonuclear Cells | Highest | Showed the greatest ability to take up the fluorescent fatty acid. | nih.gov |

| Lymphocytes | High | Uptake was significant, but less than polymorphonuclear cells. | nih.gov |

| Platelets | Moderate | Lower uptake compared to white blood cells. | nih.gov |

| Erythrocytes (RBCs) | Lowest | Exhibited the least uptake among the studied blood cells. | nih.gov |

Biosynthesis and Turnover of Complex Lipids Derived from 1-Pyrenedecanoic Acid

Once inside the cell, 1-pyrenedecanoic acid does not remain as a free fatty acid. Instead, it enters metabolic pathways and is used as a building block for the synthesis of more complex lipids. The specific lipids that are formed and their subsequent turnover rates are dependent on the cell type and its metabolic state. researchgate.netnih.gov

Long-chain pyrene (B120774) fatty acids, including 1-pyrenedecanoic acid, are efficiently incorporated into neutral lipids such as triacylglycerols, diacylglycerols, and cholesteryl esters. researchgate.netresearchgate.net This metabolic conversion is particularly pronounced in studies of lipid storage disorders.

In cultured fibroblasts from patients with multisystemic lipid storage myopathy (MLSM), incubation with 1-pyrenedecanoic acid leads to a dramatic accumulation of fluorescent neutral lipids, reaching levels around 600% higher than in control cells. nih.gov Similarly, in lymphoid cell lines from MLSM patients, the fluorescent triacylglycerol content was 2- to 5-fold higher than in control cells after a 24-hour incubation. nih.gov This abnormal storage highlights a defect in the catabolism of triacylglycerols in MLSM cells. nih.govnih.gov In contrast, shorter-chain pyrene fatty acids, like 4-(1-pyrene)butanoic acid, are not significantly incorporated into neutral lipids, demonstrating the influence of acyl chain length on metabolic fate. nih.gov

Table 2: Metabolic Fate of 1-Pyrenedecanoic Acid in Control vs. MLSM Fibroblasts

| Lipid Class | Observation in Control Fibroblasts | Observation in MLSM Fibroblasts | Key Finding | Reference |

|---|---|---|---|---|

| Neutral Lipids (Total) | Normal synthesis and turnover. | Accumulation is ~600% of controls after 24h incubation. | Demonstrates a major defect in neutral lipid catabolism in MLSM. | nih.gov |

| Triacylglycerols | Degraded over time; fluorescence disappears after a 5-day chase. | Not degraded; levels increase due to fatty acid recycling from phospholipids. | Highlights a specific block in the degradation of endogenously synthesized triacylglycerols. | nih.govresearchgate.net |

| Free 1-Pyrenedecanoic Acid | Recovered in the culture medium after a 5-day chase. | 40% of fluorescence remains in the cells, primarily as triacylglycerols. | Shows impaired clearance and processing of lipids in MLSM. | nih.govresearchgate.net |

In addition to neutral lipids, 1-pyrenedecanoic acid is also incorporated into phospholipids, primarily phosphatidylcholine and phosphatidylethanolamine. researchgate.netnih.gov The study of its fate within these membrane lipids provides insights into phospholipid turnover.

In normal fibroblasts, a "pulse-chase" experiment—where cells are first labeled with the fluorescent fatty acid (pulse) and then incubated in a label-free medium (chase)—shows that the cellular fluorescence disappears over five days. nih.govresearchgate.net The 1-pyrenedecanoic acid is liberated from the complex lipids and recovered in the culture medium. nih.gov

However, in MLSM fibroblasts, the situation is different. The triacylglycerols that are synthesized from 1-pyrenedecanoic acid are not degraded during the chase period. nih.gov Instead, their levels may even increase, likely due to the acylation of fluorescent fatty acids that are liberated from the turnover of phospholipids, indicating a defect in the cytoplasmic breakdown of triacylglycerols. nih.govresearchgate.net This demonstrates that fatty acids released from phospholipids can be re-routed for triacylglycerol synthesis, a pathway that becomes more apparent when the subsequent breakdown of triacylglycerols is blocked.

Enzymatic Activity Monitoring and Pathway Elucidation

The unique fluorescent properties of the pyrene group make 1-pyrenedecanoic acid and its derivatives excellent substrates for monitoring the activity of various lipid-metabolizing enzymes. abcam.comresearchgate.net Cleavage of a pyrene-labeled substrate can lead to a change in the fluorescence signal, allowing for real-time measurement of enzyme kinetics. abcam.comthermofisher.com

For example, phospholipase activity can be assayed using phospholipids that contain two pyrene acyl chains. thermofisher.com In their intact form, the close proximity of the pyrene groups allows for the formation of an "excimer" (excited-state dimer) with a characteristic emission wavelength. thermofisher.com When a phospholipase cleaves one of the fatty acids, the pyrene groups separate, leading to a decrease in excimer fluorescence and an increase in monomer fluorescence at a different wavelength. thermofisher.com This principle is used to create substrates for both phospholipase A1 and A2. thermofisher.comthermofisher.com

Similarly, lipase (B570770) activity can be monitored using a fluorescent triglyceride substrate. abcam.com The release of the fluorescent fatty acid, pyrenedecanoic acid, upon cleavage by lipase results in an increase in fluorescence that can be easily measured. abcam.com

Furthermore, derivatives of 1-pyrenedecanoic acid are crucial for studying other enzymes in lipid metabolism. The activity of alkylglycerol monooxygenase (AGMO), the enzyme that cleaves the ether bond in alkylglycerols, is assayed using 1-O-pyrenedecyl-sn-glycerol as a substrate. nih.govresearchgate.netgoettingen-research-online.de The reaction produces pyrenedecanal (B8019038), which is then converted by fatty aldehyde dehydrogenase (FALDH) to this compound, the fluorescent product that is ultimately quantified. nih.govgoettingen-research-online.de This coupled assay allows for sensitive detection of AGMO and FALDH activity in tissue homogenates and cell extracts. researchgate.netmedsciencegroup.com

Table 3: Enzymes Assayed Using 1-Pyrenedecanoic Acid or its Derivatives

| Enzyme | Substrate | Principle of Assay | Reference |

|---|---|---|---|

| Lipase | Fluorescent Triglyceride | Cleavage releases free this compound, leading to an increase in monomer fluorescence. | abcam.com |

| Phospholipase A (PLA) | bis-(1-pyrenedec-anoyl)glycerophos-phocholine | Cleavage of one pyrene fatty acid separates the fluorophores, causing a shift from excimer to monomer fluorescence. | thermofisher.comthermofisher.com |

| Alkylglycerol Monooxygenase (AGMO) | 1-O-pyrenedecyl-sn-glycerol | AGMO cleaves the substrate to form pyrenedecanal, which is then oxidized by FALDH to the highly fluorescent this compound for detection. | nih.govresearchgate.net |

| Fatty Aldehyde Dehydrogenase (FALDH) | Pyrenedecanal | The enzyme oxidizes the aldehyde substrate to this compound, and the increase in fluorescence is measured. | nih.govgoettingen-research-online.de |

Fluorogenic Assays for Phospholipase A Activity

1-Pyrenedecanoic acid is a key component in the development of fluorogenic assays for measuring the activity of phospholipase A (PLA) enzymes. These assays utilize synthetic phospholipid substrates where a pyrene-decanoyl chain is incorporated. In their intact form within a vesicular membrane, the pyrene fluorophores can exhibit excimer (excited-state dimer) fluorescence at a longer wavelength (around 470 nm) due to their proximity. interchim.fr

The fundamental principle of these assays lies in the enzymatic action of phospholipase A, which hydrolyzes the ester bond at the sn-2 position of the phospholipid substrate. nih.gov This cleavage releases the pyrene-containing fatty acid, 1-pyrenedecanoic acid, and a lysophospholipid. thermofisher.com The liberated 1-pyrenedecanoic acid can then be detected through a change in its fluorescence properties.

One common method involves the presence of bovine serum albumin (BSA) in the aqueous phase. nih.gov The released 1-pyrenedecanoic acid is sequestered by BSA, leading to an increase in monomeric pyrene fluorescence at a shorter wavelength (around 380 nm). interchim.frnih.gov The rate of this fluorescence increase is directly proportional to the phospholipase A activity under substrate-saturating conditions. researchgate.net These assays are highly sensitive, capable of detecting subnanogram amounts of cytosolic phospholipase A2 (cPLA2). researchgate.netnih.gov

Alternatively, the products of the reaction, including the pyrene-containing lysophospholipid, can be separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netnih.gov These continuous, vesicle-based fluorimetric assays are valuable tools for screening potential inhibitors of phospholipase A2 and for studying the interfacial kinetics of these enzymes. researchgate.netnih.gov

Table 1: Substrates for Phospholipase A Activity Assays

| Substrate Name | Enzyme Target | Principle of Detection | Reference |

|---|---|---|---|

| 1-Palmitoyl-2-(10-pyrenedecanoyl)-phosphatidylglycerol | Secreted Phospholipase A2 | Release of 10-pyrenedecanoic acid and binding to BSA, causing a shift in fluorescence emission. | nih.gov |

| 1,2-Bis-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine | Phospholipase A2 | Separation of pyrene fluorophores upon hydrolysis, leading to a shift from excimer to monomer fluorescence. | interchim.fr |

Substrate for Glyceryl Ether Monooxygenase Activity Measurement

A sensitive and robust assay for measuring the activity of glyceryl ether monooxygenase (GEMO), also known as alkylglycerol monooxygenase, has been developed utilizing a derivative of 1-pyrenedecanoic acid. nih.govresearchgate.net This assay employs the novel substrate 1-O-pyrenedecyl-sn-glycerol. nih.gov

The GEMO enzyme catalyzes the cleavage of the O-alkyl bond in ether lipids. nih.gov In this assay, GEMO acts on 1-O-pyrenedecyl-sn-glycerol, a reaction that is dependent on the cofactor tetrahydrobiopterin. nih.govpnas.org The enzymatic reaction yields an unstable intermediate that subsequently breaks down to glycerol (B35011) and pyrenedecanal. researchgate.netmdpi.com The resulting pyrenedecanal is then oxidized to 1-pyrenedecanoic acid by fatty aldehyde dehydrogenase (FALDH), which is also present in the assay mixture along with NAD+. pnas.orgmdpi.com

The final product, 1-pyrenedecanoic acid, is highly fluorescent and can be readily separated from the substrate and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govsemanticscholar.org The substrate, 1-O-pyrenedecyl-sn-glycerol, is virtually free of 1-pyrenedecanoic acid, allowing for a very low detection limit of the product (around 1 nmol/l). nih.gov This method is sensitive enough to detect GEMO activity in microgram amounts of tissue homogenates. nih.govresearchgate.net

Studies using this assay have determined the apparent Michaelis-Menten constant (Km) of GEMO for 1-O-pyrenedecyl-sn-glycerol to be 8.9 ± 2.0 μM in partially purified rat liver microsomes. nih.gov This assay has been instrumental in demonstrating the widespread occurrence of GEMO activity in various rat tissues, including the liver, intestine, and cerebellum. nih.govresearchgate.net

Monitoring Fatty Aldehyde Dehydrogenase Activity

The activity of fatty aldehyde dehydrogenase (FALDH), an enzyme deficient in Sjögren-Larsson Syndrome, can be effectively monitored using a fluorescent assay that produces 1-pyrenedecanoic acid. nih.govnih.gov This method utilizes the fluorescent fatty aldehyde, pyrenedecanal, as a substrate for FALDH. nih.gov

In an NAD-dependent reaction, FALDH catalyzes the oxidation of long-chain fatty aldehydes to their corresponding carboxylic acids. nih.gov When pyrenedecanal is used as the substrate, it is converted by FALDH into the highly fluorescent product, 1-pyrenedecanoic acid. researchgate.netnih.gov

The reaction mixture can be analyzed using reversed-phase HPLC with fluorescence detection (excitation at 340 nm and emission at 400 nm). semanticscholar.orgnih.gov This allows for the simultaneous quantification of the substrate (pyrenedecanal), the product (1-pyrenedecanoic acid), and any potential side products. nih.gov The identity of the product peak can be confirmed by spiking the sample with synthetic 1-pyrenedecanoic acid. nih.gov

This assay is highly sensitive, enabling the detection of FALDH activity in nanogram amounts of microsomal protein and microgram amounts of protein from cultured skin fibroblasts. nih.govnih.gov It has been successfully used to quantify the residual FALDH activity in fibroblasts from Sjögren-Larsson Syndrome patients, which was found to be significantly lower than in control cells. nih.gov

Table 2: Comparison of FALDH Activity in Control and Sjögren-Larsson Syndrome (SLS) Fibroblasts

| Cell Type | FALDH Activity (pmol·mg⁻¹·min⁻¹) | Residual Activity (%) | Reference |

|---|---|---|---|

| Control Fibroblasts | 30.1 ± 4.39 | 100 | nih.gov |

Exploration of Pathological Lipid Accumulation and Diagnostic Potential

Multisystemic Lipid Storage Myopathy Models

1-Pyrenedecanoic acid has proven to be an invaluable tool for studying the pathophysiology of multisystemic lipid storage myopathy (MLSM), a type of neutral lipid storage disease. nih.govnih.gov This fluorescent fatty acid is readily taken up by cultured cells and incorporated into various lipid classes, particularly neutral lipids like triacylglycerols. nih.govportlandpress.com

In pulse-chase experiments using cultured fibroblasts from MLSM patients, a significant accumulation of fluorescent neutral lipids was observed compared to control fibroblasts. nih.gov When incubated with 1-pyrenedecanoic acid for 24 hours, the neutral lipid content (including triacylglycerols, diacylglycerols, and cholesterol esters) in MLSM fibroblasts was approximately 600% higher than in control cells. researchgate.netnih.gov

Furthermore, chase experiments revealed a defect in the degradation of these newly synthesized triacylglycerols in the patient's cells. nih.gov In normal fibroblasts, the cellular fluorescence diminished almost completely after a 5-day chase period. researchgate.netnih.gov In stark contrast, about 40% of the initial fluorescence remained in the MLSM fibroblasts, primarily in the form of fluorescent triacylglycerols that appeared as bright cytoplasmic vesicles. researchgate.netnih.gov This accumulation is attributed to a defect in the cytoplasmic catabolism of triacylglycerols, as the lysosomal acid lipase activity is not deficient in these cells. researchgate.netnih.gov

Similar findings were observed in Epstein-Barr virus-transformed lymphoid cell lines from an MLSM patient. nih.gov After a 24-hour incubation with 1-pyrenedecanoic acid, the content of labeled triacylglycerols was markedly higher in the MLSM lymphoblasts than in controls. nih.gov Chase experiments confirmed an impaired degradation rate of these triacylglycerols in the patient's cells. nih.gov

Table 3: Lipid Metabolism in MLSM vs. Control Cells using 1-Pyrenedecanoic Acid

| Cell Type | Observation | Finding | Reference |

|---|---|---|---|

| MLSM Fibroblasts | 24h incubation with 1-pyrenedecanoic acid | ~600% higher neutral lipid content compared to controls. | researchgate.netnih.gov |

| MLSM Fibroblasts | 5-day chase experiment | 40% of fluorescence remains as triacylglycerols. | researchgate.netnih.gov |

| Control Fibroblasts | 5-day chase experiment | Cellular fluorescence disappears. | researchgate.netnih.gov |

| MLSM Lymphoblasts | 24h incubation with 1-pyrenedecanoic acid | Significantly higher content of labeled triacylglycerols than controls. | nih.gov |

Differentiation of Cellular Metabolic States

The distinct patterns of uptake, metabolism, and accumulation of 1-pyrenedecanoic acid provide a powerful method for differentiating between normal and pathological cellular metabolic states, particularly in the context of lipid storage disorders. researchgate.netnih.gov The dramatic accumulation of fluorescent neutral lipids in cells from patients with multisystemic lipid storage myopathy (MLSM) serves as a clear diagnostic indicator. nih.gov

The use of 1-pyrenedecanoic acid allows for the direct visualization and quantification of defects in neutral lipid metabolism. nih.gov In healthy fibroblasts, the fluorescent fatty acid is incorporated into lipids and subsequently catabolized, leading to the clearance of the fluorescent signal over time. researchgate.netnih.gov Conversely, in MLSM fibroblasts, the failure to break down cytoplasmic triacylglycerols results in a persistent and strong fluorescent signal within lipid droplets. researchgate.netnih.gov This clear difference in lipid handling provides a practical diagnostic application for identifying MLSM using cultured fibroblasts. researchgate.netnih.gov

This technique can also be applied to other cell types, such as lymphoid cells, to demonstrate the systemic nature of the metabolic defect. nih.gov The ability to distinguish between the metabolic fate of 1-pyrenedecanoic acid in normal versus diseased cells highlights its utility as a research tool to probe the specific enzymatic or regulatory defects underlying various lipidopathies. nih.govnih.gov The altered metabolic profiles observed when cells are challenged with this fluorescent fatty acid analog can reveal underlying impairments in pathways such as fatty acid activation, esterification, and lipolysis. researchgate.net

Integration of 1 Pyrenedecanoic Acid in Nanomaterial and Drug Delivery Research

Design of Fluorescent Probes for Real-Time Monitoring of Drug Carriers

The ability to track the integrity of drug delivery systems in real time is crucial for developing effective nanomedicines. rsc.org 1-Pyrenedecanoic acid, a fluorescent lipid analog, is exceptionally well-suited for this purpose due to its concentration-dependent fluorescence behavior. abcam.comnih.gov The pyrene (B120774) moiety can exist as a monomer or form an "excimer" (excited dimer). nih.gov This phenomenon is the foundation for its use as a reporter on the state of drug carriers.

When 1-pyrenedecanoic acid molecules are incorporated at a high concentration within the confined space of a nanoparticle or liposome, they are in close proximity. nih.govnih.gov Upon excitation, this proximity allows an excited-state pyrene molecule to interact with a ground-state neighbor, forming an excimer which emits light at a distinct, longer wavelength (approximately 475 nm). nih.govnih.gov This excimer fluorescence is a signature of an intact, aggregated drug carrier. nih.gov

Conversely, when the drug carrier is disrupted or degrades, the encapsulated 1-pyrenedecanoic acid molecules disperse. nih.gov This increased distance between the probes prevents excimer formation. As a result, the fluorescence emission shifts to that of the pyrene monomer, which occurs at shorter wavelengths (around 377-378 nm). nih.govnih.gov This spectral shift from excimer to monomer emission provides a direct, real-time signal of carrier breakdown and subsequent drug release. nih.govnih.gov Researchers leverage this property to design "smart" drug carriers that can report on their own structural integrity within complex biological environments. nih.gov

Table 1: Fluorescence Properties of 1-Pyrenedecanoic Acid as a Carrier Integrity Probe

| Probe State | Fluorescence Type | Approximate Peak Emission | Indication in Drug Delivery System |

| Aggregated | Excimer | ~475 nm | Nanocarrier is intact, cargo is contained. nih.govnih.gov |

| Dispersed | Monomer | ~377 nm | Nanocarrier has destabilized, cargo is being released. nih.govnih.gov |

Analysis of Drug Release and Pharmacokinetic Profiles

Building on its function as an integrity probe, 1-pyrenedecanoic acid is instrumental in the detailed analysis of drug release kinetics and the pharmacokinetic profiles of the carriers themselves. nih.govnih.gov Traditional methods for studying drug release often struggle to provide accurate data in complex biological media or inside cells. nih.govnih.gov The excimer-to-monomer fluorescence transition of pyrene-based probes offers a sensitive and continuous method to overcome these challenges. nih.gov

By monitoring the change in the ratio of excimer to monomer fluorescence intensity over time, researchers can quantify the rate of carrier degradation and, by extension, the release of its payload. researchgate.net This allows for the precise characterization of how different formulations affect stability and release profiles. rsc.orgmdpi.com For instance, studies have used 1-pyrenedecanoic acid to demonstrate how modifying the composition of nanoparticles, such as by photo-crosslinking natural fatty acids, can modulate their degradation and lead to more controlled and prolonged release kinetics. researchgate.net

In one such study, nanoparticles made of natural fatty acids were loaded with 1-pyrenedecanoic acid and subjected to varying degrees of UV-induced crosslinking. researchgate.net The stability of these nanoparticles when incubated in a body fluid mimic (PBS with 10% FBS) was monitored via the probe's fluorescence. researchgate.net The results showed a clear correlation between increased crosslinking density and enhanced carrier stability, as evidenced by a longer degradation half-life. researchgate.net This demonstrates the power of using 1-pyrenedecanoic acid to guide the rational design of drug carriers with specific, predictable release characteristics.

Table 2: Effect of Photo-Crosslinking on Nanocarrier Stability as Monitored by 1-Pyrenedecanoic Acid Fluorescence

| UV Irradiation Time (hours) | Crosslinking Density (%) | Degradation Half-life (hours) in Body Fluid Mimic |

| 0 | ~0 | < 10 |

| 2 | ~40 | ~20 |

| 4 | ~60 | ~40 |

| 6 | ~80 | ~60 |

| 12 | >90 | > 70 |

| Data derived from research on photo-crosslinked fatty acid nanocarriers. researchgate.net |

Mechanistic Studies of Nanoparticle Cellular Internalization

Understanding how nanoparticles enter cells—a process known as endocytosis—is fundamental to improving their therapeutic efficacy. rsc.orgacs.org 1-Pyrenedecanoic acid and other pyrene-labeled lipids are used to dissect these complex cellular uptake mechanisms. researchgate.netresearchgate.net By incorporating the fluorescent probe into the nanoparticle, its journey into and within the cell can be visualized and analyzed using advanced microscopy techniques. thno.org

The internalization of nanoparticles is not a single process but involves multiple distinct endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. eeer.orgbeilstein-journals.orgnih.gov Research has shown that the physical and chemical properties of nanoparticles, including their size and the composition of their lipid shells, can dictate which pathway they utilize. nih.gov For example, studies using pyrene-fatty acid conjugate particles in J774.1 cells indicated that the nanoparticles were taken up via clathrin-dependent endocytosis and/or micropinocytosis. nih.gov

Furthermore, 1-pyrenedecanoic acid can be used in Förster Resonance Energy Transfer (FRET) microscopy studies to provide even more detailed spatial information about nanoparticle-cell interactions. nih.govnih.govevidentscientific.com FRET is a phenomenon where energy is transferred between two different fluorophores (a donor and an acceptor) when they are very close to each other (typically within 10 nm). nih.govceltarys.com By using a pyrene-based probe as one part of a FRET pair and labeling specific cellular compartments (like the plasma membrane or endosomes) with the other, researchers can track the precise location and timing of nanoparticle entry and trafficking, helping to distinguish between different internalization routes. researchgate.netnih.gov

Table 3: Investigating Nanoparticle Endocytic Pathways

| Pathway | Description | Role of 1-Pyrenedecanoic Acid in Investigation |

| Clathrin-Mediated Endocytosis | Formation of clathrin-coated pits on the cell membrane for vesicle internalization. nih.gov | Tracking nanoparticle colocalization with fluorescently-tagged clathrin or using FRET to measure proximity to clathrin-coated pits. nih.govnih.gov |

| Caveolae-Mediated Endocytosis | Internalization via flask-shaped invaginations of the plasma membrane rich in caveolin proteins. nih.gov | Observing colocalization of pyrene-labeled nanoparticles with caveolin markers to determine pathway preference. beilstein-journals.org |

| Macropinocytosis | Large-scale, non-specific uptake of extracellular fluid and particles into large vesicles called macropinosomes. nih.gov | Differentiating this pathway from others by observing the internalization of larger pyrene-labeled particle aggregates. nih.gov |

Synthetic Methodologies and Derivatization Strategies for 1 Pyrenedecanoic Acid

Chemical Synthesis of Labeled Biomolecules

1-Pyrenedecanoic acid serves as a crucial fluorescent probe for elucidating the structure and function of biological systems. Its pyrene (B120774) moiety exhibits a long fluorescence lifetime and its emission spectrum is sensitive to the local environment, making it an ideal tool for studying lipid-protein interactions, membrane dynamics, and enzyme kinetics. The decanoic acid chain allows for its incorporation into lipid assemblies, mimicking the behavior of natural fatty acids.

Preparation of Fluorescent Gangliosides and Phospholipids (B1166683)

The synthesis of fluorescently labeled gangliosides and phospholipids using 1-pyrenedecanoic acid allows for the investigation of their metabolic pathways, distribution within cellular membranes, and interactions with other membrane components. nih.gov

A notable method for labeling gangliosides involves the N-acylation of a deacetylated and deacylated ganglioside with 1-pyrenedecanoic acid. researchgate.net This process begins with the alkaline hydrolysis of a natural ganglioside, such as GM1, to remove the native acyl and acetyl groups. The resulting lyso-ganglioside is then reacted with a mixed anhydride (B1165640) of 1-pyrenedecanoic acid, formed using ethylchloroformate. This reaction yields the pyrene-labeled ganglioside, which can then be N-acetylated to restore the sialic acid structure. This synthetic route provides a means to introduce the fluorescent probe into the lipid tail of the ganglioside. researchgate.net

Similarly, phospholipids can be fluorescently labeled with 1-pyrenedecanoic acid through biological incorporation. For instance, vesicular stomatitis virus (VSV) grown in cell cultures supplemented with pyrene fatty acids will incorporate these into their membrane phospholipids, primarily phosphatidylcholine and phosphatidylethanolamine. nih.gov This method provides a way to generate virions with endogenously labeled membranes, which are invaluable for studying virus-cell fusion and other membrane-trafficking events. nih.gov

Derivatization for Advanced Enzyme Substrates

1-Pyrenedecanoic acid and its derivatives are instrumental in the development of fluorogenic substrates for various enzymes, particularly lipases and glyceryl ether monooxygenases. These substrates are designed to exhibit a change in fluorescence upon enzymatic activity, enabling continuous and sensitive monitoring of the reaction.

For lipase (B570770) activity assays, a common strategy involves the synthesis of triglycerides or other acylglycerols where one of the acyl chains is 1-pyrenedecanoic acid. In some advanced designs, a quencher molecule is incorporated into the same substrate. researchgate.net For example, fluorogenic and isomerically pure 1(3)-O-alkyl-2,3(3,2)-diacyl glycerols have been synthesized containing a pyrene acyl chain and a trinitrophenylamino acyl residue, which acts as a potent quencher of pyrene fluorescence. researchgate.net In the intact substrate, the proximity of the pyrene fluorophore and the quencher results in low fluorescence. Upon hydrolysis by lipase, the fluorophore and quencher are separated, leading to a significant increase in pyrene fluorescence. This allows for the real-time measurement of lipase activity. researchgate.net

Another example is the use of 1-O-pyrenedecyl-sn-glycerol as a substrate for glyceryl ether monooxygenase. The enzyme catalyzes the conversion of this substrate to 1-pyrenedecanoic acid, which can be readily detected and quantified by its fluorescence, providing a sensitive and robust assay for the enzyme's activity. researchgate.net

Development of 1-Pyrenedecanoic Acid-Based Sensing Materials

The unique photophysical properties of the pyrene moiety in 1-pyrenedecanoic acid make it an excellent candidate for the development of chemical sensors, particularly for the detection of molecular oxygen.

Optical Oxygen Sensor Design and Performance Characterization

Optical oxygen sensors based on 1-pyrenedecanoic acid operate on the principle of fluorescence quenching. The fluorescence emission of the pyrene group is efficiently quenched by molecular oxygen. This phenomenon allows for the development of sensors where a decrease in fluorescence intensity or lifetime is directly proportional to the oxygen concentration.

A common design for such sensors involves the immobilization of 1-pyrenedecanoic acid onto a solid support. One effective method is the chemisorption of 1-pyrenedecanoic acid onto an anodized aluminum plate. nih.govresearchgate.net This creates a stable sensing film. The performance of these sensors is characterized by their sensitivity, response time, and recovery time.

The sensitivity of the sensor is often expressed as the ratio I₀/I₁₀₀, where I₀ and I₁₀₀ are the fluorescence intensities in 100% argon (oxygen-free) and 100% oxygen, respectively. For a 1-pyrenedecanoic acid film chemisorbed onto an alumina (B75360) plate, this value has been reported to be as high as 36.6. researchgate.net

The performance of these sensors can be further optimized by co-chemisorbing other molecules alongside 1-pyrenedecanoic acid. For instance, co-chemisorption with myristic acid has been shown to control and enhance the oxygen sensitivity. nih.gov The ratio of myristic acid to 1-pyrenedecanoic acid can be varied to achieve optimal performance. nih.gov Similarly, co-chemisorption with perfluorodecanoic acid has been demonstrated to significantly improve the response and recovery times of the sensor. researchgate.net

Below is a table summarizing the performance characteristics of various 1-pyrenedecanoic acid-based optical oxygen sensors.

| Sensing Film Composition | Support | Sensitivity (I₀/I₁₀₀) | Response Time (Ar to O₂) | Recovery Time (O₂ to Ar) |

| 1-Pyrenedecanoic acid | Anodized Aluminum Plate | 20.2 | 8.5 s | 40 s |

| 1-Pyrenedecanoic acid and Perfluorodecanoic acid | Anodized Aluminum Plate | 18.6 | 3.0 s | 22 s |

| 1-Pyrenedecanoic acid and Myristic acid (1:10 ratio) | Anodized Aluminum Plate | Optimized | - | - |

Q & A

Q. What are the standard protocols for synthesizing and purifying 1-pyrenedecanoic acid (PDA) for experimental use?

- Methodological Answer : PDA is synthesized via esterification of pyrene derivatives with decanoic acid, followed by hydrolysis to yield the carboxylic acid group. Purification typically involves column chromatography (silica gel, chloroform/methanol gradient) and recrystallization. Characterization requires nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) to confirm molecular identity and purity (>95%) . For known compounds, cross-referencing with existing literature (e.g., CAS 64701-47-9) is critical to validate synthesis .

Q. How is PDA utilized as a fluorescent probe in membrane fluidity assays?

- Methodological Answer : PDA’s pyrene moiety enables excimer/monomer fluorescence ratio analysis. Cells or liposomes are incubated with PDA (37°C, 1 hour), and fluorescence is measured at 375 nm (monomer) and 470 nm (excimer) using a multi-mode plate reader (e.g., Cytation™3). Membrane fluidity inversely correlates with the excimer/monomer ratio . Controls like methyl-β-cyclodextrin (MβCD) are used to validate cholesterol-dependent fluidity changes .

Q. What analytical techniques are essential for characterizing PDA-lipid interactions?

- Methodological Answer : Fluorescence anisotropy, dynamic light scattering (DLS), and Förster resonance energy transfer (FRET) are key. For lipid bilayer studies, PDA is incorporated into liposomes, and its partitioning is quantified via fluorescence quenching or co-localization with lipid-specific dyes (e.g., CellMask™ Deep Red) . High-performance liquid chromatography (HPLC) ensures post-experiment PDA stability .

Advanced Research Questions

Q. How can researchers optimize PDA-based assays to address conflicting data on membrane fluidity in different cell models?

- Methodological Answer : Contradictions often arise from cell-specific lipid composition or PDA concentration gradients. To resolve this:

- Perform dose-response curves (e.g., 0.1–10 µM PDA) to identify saturation points.

- Use confocal microscopy to verify uniform PDA distribution in membranes .

- Cross-validate with alternative probes (e.g., Laurdan) and statistical tools like ANOVA with post-hoc tests (e.g., Fisher’s test) to assess significance .

- Account for clustered data (e.g., multiple observations per cell) using mixed-effects models .

Q. What experimental design considerations are critical when integrating PDA with live-cell imaging techniques?

- Methodological Answer :

- Avoid photobleaching by limiting exposure time and using low-intensity excitation (344 nm).

- Co-stain with organelle-specific dyes (e.g., MitoTracker® Green) to study lipid-protein interactions.

- Ensure imaging buffers (e.g., Live Cell Imaging Solution) maintain physiological pH and osmolarity .

- Quantify fluorescence ratios (e.g., excimer/monomer) in real-time using software like Gen5™ or OriginPro .

Q. How can PDA be adapted to study enzyme kinetics, such as phospholipase A2 (PLA2) activity?

- Methodological Answer : PDA serves as a substrate in PLA2 assays. Key steps:

- Prepare micelles with PDA and phosphatidylcholine in assay buffer (0.2% fatty acid-free BSA).

- Measure fluorescence increase (400 nm emission) as PLA2 hydrolyzes PDA’s ester bond.

- Use Hill equation fitting (Origin software) to analyze inhibition by compounds like calmodulin .

- Validate with negative controls (e.g., heat-inactivated enzyme) and reference standards .

Q. What strategies mitigate artifacts in PDA-based studies, such as non-specific aggregation or solvent interference?

- Methodological Answer :

- Pre-solubilize PDA in DMSO (<0.1% final concentration) to prevent micelle formation.

- Include solvent-only controls in all experiments.

- Use dynamic quenching assays (e.g., potassium iodide) to distinguish membrane-embedded PDA from free dye .

- Validate with atomic force microscopy (AFM) or cryo-EM to visualize PDA distribution in lipid bilayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.